Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]-
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Overview
Description
Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]- is an organic compound that features a cyclohexanol backbone with a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through a nucleophilic substitution reaction where a suitable precursor of cyclohexanol reacts with a halogenated pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]- can undergo various chemical reactions including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cyclohexanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the substituted pyridine ring.
4-Fluoropyridine: A related compound with a fluorine substituent on the pyridine ring.
5-Bromo-2-pyridinamine: A compound with a bromine substituent on the pyridine ring.
Uniqueness
Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]- is unique due to the combination of the cyclohexanol backbone with the 5-bromo-3-fluoro-2-pyridinyl group
Properties
CAS No. |
1692480-00-4 |
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Molecular Formula |
C11H14BrFN2O |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
4-[(5-bromo-3-fluoropyridin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H14BrFN2O/c12-7-5-10(13)11(14-6-7)15-8-1-3-9(16)4-2-8/h5-6,8-9,16H,1-4H2,(H,14,15) |
InChI Key |
MRXQJHOIZYROOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=N2)Br)F)O |
Origin of Product |
United States |
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